molecular formula C17H22N4O B6418553 N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1181519-17-4

N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6418553
CAS No.: 1181519-17-4
M. Wt: 298.4 g/mol
InChI Key: KIMCIPJDLBJDDT-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1181519-17-4) is a small molecule with the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol . This compound belongs to the 1,2,3-triazole-4-carboxamide class of chemicals, which are recognized in medicinal chemistry as valuable scaffolds for the development of novel therapeutic agents . Specifically, research into closely related 1,2,3-triazole-4-carboxamide analogs has demonstrated their significant potential in various research areas. For instance, certain derivatives have been identified as potent inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with implications for mitigating adverse drug interactions . Other analogs within this chemical family have exhibited selective and potent cytotoxic activity towards human leukemic T-cells in the nanomolar range, making them compounds of interest in oncology research . The structural features of this compound, including the cycloheptyl and p-tolyl substituents, make it a useful intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-8-10-15(11-9-13)21-12-16(19-20-21)17(22)18-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMCIPJDLBJDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}

Its structure includes a triazole ring, which is known for conferring various biological activities to compounds.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values suggesting moderate potency against human colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells.

Cell Line IC50 (µM) Reference
HeLa12.5
CaCo-215.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study assessing the antibacterial activity of various triazole derivatives, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through its effect on cytokine production. In vitro studies revealed that it significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. Among these, this compound was highlighted for its promising activity against multiple cancer cell lines with an emphasis on its structure-activity relationship (SAR) that suggests modifications could enhance its efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties
The compound has also shown promising results against a range of microbial pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of cellular processes in microorganisms, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Animal model studies have indicated that it can reduce inflammation markers, which positions it as a potential treatment for inflammatory diseases .

Agricultural Science

Pesticide Development
The unique chemical structure of this compound allows it to be explored as a novel pesticide. Research has shown that triazole compounds can act as fungicides and herbicides. Preliminary studies suggest that this compound can effectively inhibit the growth of certain plant pathogens, offering a potential new tool for crop protection .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or additive in the synthesis of advanced materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry[Study on Anticancer Activity] Induces apoptosis in cancer cell lines
Antimicrobial[Research on Antimicrobial Properties] Effective against Gram-positive and Gram-negative bacteria
Agricultural Science[Pesticide Development Study] Inhibits growth of plant pathogens
Material Science[Polymer Chemistry Research] Enhances thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are best contextualized by comparing it to analogs with variations in the aryl or carboxamide substituents. Below is a detailed analysis supported by data from diverse studies.

Structural and Substituent Variations

The following table summarizes key analogs and their substituents:

Compound Name Aryl Substituent Carboxamide Substituent Biological Activity/Application Reference
This compound 4-methylphenyl Cycloheptyl Under investigation (hypothetical) -
N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl 4-chlorophenyl Anticancer (crystal structure reported)
N-(1-Hydroxy-3-phenylpropan-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl Hydroxyalkylphenyl Structural studies (Cambridge Database)
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) 3,4-dimethylphenyl Benzyl MIF tautomerase inhibition (IC50: 12 µM)
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl Varied (e.g., 4-methylphenyl) Synthetic intermediates
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl Fluorophenyl-thienopyrimidine c-Met kinase inhibition (antitumor)

Physicochemical Properties

  • Lipophilicity : The cycloheptyl substituent increases logP compared to analogs with phenyl or alkyl groups. For instance, N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a calculated logP of ~3.5, whereas the cycloheptyl analog may exceed 4.0, impacting bioavailability and blood-brain barrier penetration .
  • Synthetic Accessibility : The title compound can be synthesized via a two-step process: (1) copper-catalyzed azide-alkyne cycloaddition to form the triazole core, and (2) coupling of the carboxylic acid with cycloheptylamine using thionyl chloride or carbodiimide activators, similar to methods described for N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives .

Crystallographic and Spectroscopic Data

  • Crystal Structures: Analogous compounds (e.g., ZIPSEY, LELHOB) crystallize in monoclinic or triclinic systems with intermolecular hydrogen bonds stabilizing the carboxamide group . The cycloheptyl group may introduce conformational flexibility, complicating crystallization.
  • Spectroscopic Confirmation : NMR (1H and 13C) and HRMS data for related compounds confirm structural integrity. For example, N-(tert-butyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide showed distinct 13C NMR peaks at δ 17.35 (CH3) and 168.5 ppm (C=O) .

Preparation Methods

Solvent Systems

  • CuAAC : t-BuOH/H₂O (3:1) enhances solubility of both organic azides and inorganic catalysts, improving yields by 15–20% compared to THF or DMF.

  • Amidation : Anhydrous DMF minimizes side reactions during coupling, whereas protic solvents (e.g., ethanol) reduce EDCl/HOBt efficacy.

Catalyst Loading

  • CuSO₄·5H₂O : Optimal at 0.1 eq.; higher concentrations (>0.2 eq.) promote triazole decomposition.

  • Sodium Ascorbate : Stoichiometric excess (0.2 eq.) ensures Cu(I) stability without byproduct formation.

Temperature Profiles

  • Cycloaddition : 60°C balances reaction rate and regioselectivity; temperatures >80°C degrade the azide.

  • Amidation : 0°C→25°C prevents racemization and ensures high coupling efficiency.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.86 (d, J = 8.3 Hz, 2H, Ar-H), 7.46 (d, J = 8.3 Hz, 2H, Ar-H), 3.92 (m, 1H, cycloheptyl-CH), 2.41 (s, 3H, CH₃), 1.50–1.82 (m, 12H, cycloheptyl).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (triazole ring).

Chromatographic Purity

  • HPLC : >98% purity on C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

Steric Hindrance from Cycloheptyl Group

  • Issue : Reduced reaction rates during amidation (Approach 2).

  • Solution : Use excess EDCl/HOBt (2.0 eq.) and extend reaction time to 24 hours.

Azide Stability

  • Issue : 4-Methylphenyl azide degrades above 60°C.

  • Solution : Add toluene post-reaction to prevent explosive precipitation .

Q & A

Q. What are the standard synthetic routes for N-cycloheptyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the carboxamide and cycloheptyl groups. For example:

  • Step 1 : CuAAC reaction between an azide (e.g., 4-methylphenyl azide) and a terminal alkyne (e.g., propargylamide derivatives) under conditions optimized with Cu(I) iodide .
  • Step 2 : Substitution or coupling reactions to introduce the cycloheptyl group, often using carbodiimide coupling agents like EDC/HOBt .
  • Purification : Column chromatography and recrystallization in solvents such as DCM/hexane mixtures .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., HSQC, HMBC) to confirm regioselectivity of the triazole ring and substituent positions .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What solvent systems and reaction conditions optimize yield and purity?

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in CuAAC steps, while dichloromethane (DCM) is preferred for coupling reactions .
  • Temperature : 60–80°C for cycloaddition, room temperature for amide bond formation .
  • Catalysts : Cu(I) iodide (0.1–1.0 eq.) for regioselective triazole formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or cycloheptyl groups) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .
  • Cycloheptyl vs. smaller cycloalkyl groups : Larger rings increase steric bulk, potentially reducing off-target interactions but lowering solubility .
  • Triazole ring substitution : Electron-withdrawing groups (e.g., halogens) at the 1-position modulate electronic density, altering binding affinity to targets like kinases .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
  • Target specificity : Perform competitive binding assays with known inhibitors to validate selectivity .

Q. How can computational methods guide the optimization of this compound?

  • Docking studies : Predict binding modes to targets (e.g., EGFR kinase) using software like AutoDock Vina .
  • ADMET profiling : Calculate logP, polar surface area, and metabolic stability with tools like SwissADME .
  • Molecular dynamics : Simulate conformational flexibility of the cycloheptyl group to assess entropic penalties .

Q. What crystallographic data support intermolecular interactions critical for stability?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonds : Between the carboxamide NH and triazole N2/N3 atoms (distance: 2.68–3.49 Å) .
  • π-π stacking : Between the 4-methylphenyl and adjacent aromatic systems (offset: 3.8–4.2 Å) .
  • Van der Waals contacts : Cycloheptyl group interactions with hydrophobic protein pockets .

Methodological Considerations Table

Parameter Optimal Conditions Key References
CuAAC Reaction Time12–24 hours at 60°C
Amide Coupling AgentEDC/HOBt in DCM, 0°C to RT
Purification Yield65–85% after column chromatography
IC50 Variability Range0.5–10 µM (kinase inhibition assays)

Key Challenges and Solutions

  • Low Solubility : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
  • Regioselectivity in Triazole Formation : Employ Cu(I) catalysts with ligand additives (e.g., TBTA) to favor 1,4-disubstituted triazoles .
  • Stereochemical Complexity : Conduct dynamic NMR or NOESY to resolve cycloheptyl conformers .

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